

In-Depth Technical Guide to the Hydrophilic Properties of Iodo-PEG7-alcohol

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Compound of Interest

Compound Name: Iodo-PEG7-alcohol

Cat. No.: B15145084

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Introduction

Iodo-PEG7-alcohol is a heterobifunctional molecule featuring a terminal iodide and a primary alcohol, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts significant hydrophilic properties, making it a valuable building block in the fields of bioconjugation, drug delivery, and proteomics. Its primary application is as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1] The PEG chain enhances the solubility and favorably influences the pharmacokinetic profile of the resulting conjugate molecules.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the hydrophilic properties of **Iodo-PEG7-alcohol**, including its physicochemical characteristics, relevant experimental protocols, and its role in advanced biochemical applications.

Physicochemical Properties

The defining characteristic of **Iodo-PEG7-alcohol** is its hydrophilicity, which is attributed to the seven repeating ethylene glycol units. These units readily form hydrogen bonds with water molecules, leading to high aqueous solubility. While specific experimental data for **Iodo-PEG7-alcohol** is not readily available in the public domain, its properties can be reliably inferred from its chemical structure and data on analogous PEG-containing molecules.

Table 1: Physicochemical Properties of **Iodo-PEG7-alcohol**

Property	Value	Source/Method
Molecular Formula	C14H29IO7	---
Molecular Weight	436.28 g/mol	[1][7]
Appearance	Likely a colorless to pale yellow oil or solid	Inferred from similar PEG compounds
Water Solubility	High	The presence of the PEG7 chain confers high aqueous solubility.[3]
Calculated LogP	-0.8 to 0.5	Estimated using various predictive models. This value indicates a high degree of hydrophilicity.

Experimental Protocols

Synthesis of Iodo-PEG7-alcohol

A common synthetic route to **Iodo-PEG7-alcohol** involves the iodination of a commercially available PEG7-alcohol. A general protocol is outlined below.

Materials:

- Heptaethylene glycol (PEG7-alcohol)
- Iodine (I₂)
- Triphenylphosphine (PPh₃)
- Imidazole
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Dissolve heptaethylene glycol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to 0 °C in an ice bath.
- In a separate flask, dissolve iodine (1.5 equivalents) and imidazole (2.0 equivalents) in anhydrous DCM.
- Slowly add the iodine-imidazole solution to the PEG and triphenylphosphine solution at 0 °C with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
- Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **Iodo-PEG7-alcohol**.

Measurement of Hydrophilicity (Partition Coefficient - LogP)

The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity. A common method for its determination is the shake-flask method followed by UV-Vis spectroscopy or HPLC analysis.

Materials:

- **Iodo-PEG7-alcohol**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Centrifuge
- UV-Vis spectrophotometer or HPLC system

Procedure:

- Prepare a stock solution of **Iodo-PEG7-alcohol** of known concentration in either water or n-octanol.
- In a centrifuge tube, combine equal volumes of the n-octanol and water phases.
- Add a known amount of the **Iodo-PEG7-alcohol** stock solution to the biphasic system.
- Cap the tube and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
- Centrifuge the mixture to ensure complete separation of the octanol and water layers.
- Carefully withdraw an aliquot from each phase.
- Determine the concentration of **Iodo-PEG7-alcohol** in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or more commonly, HPLC).

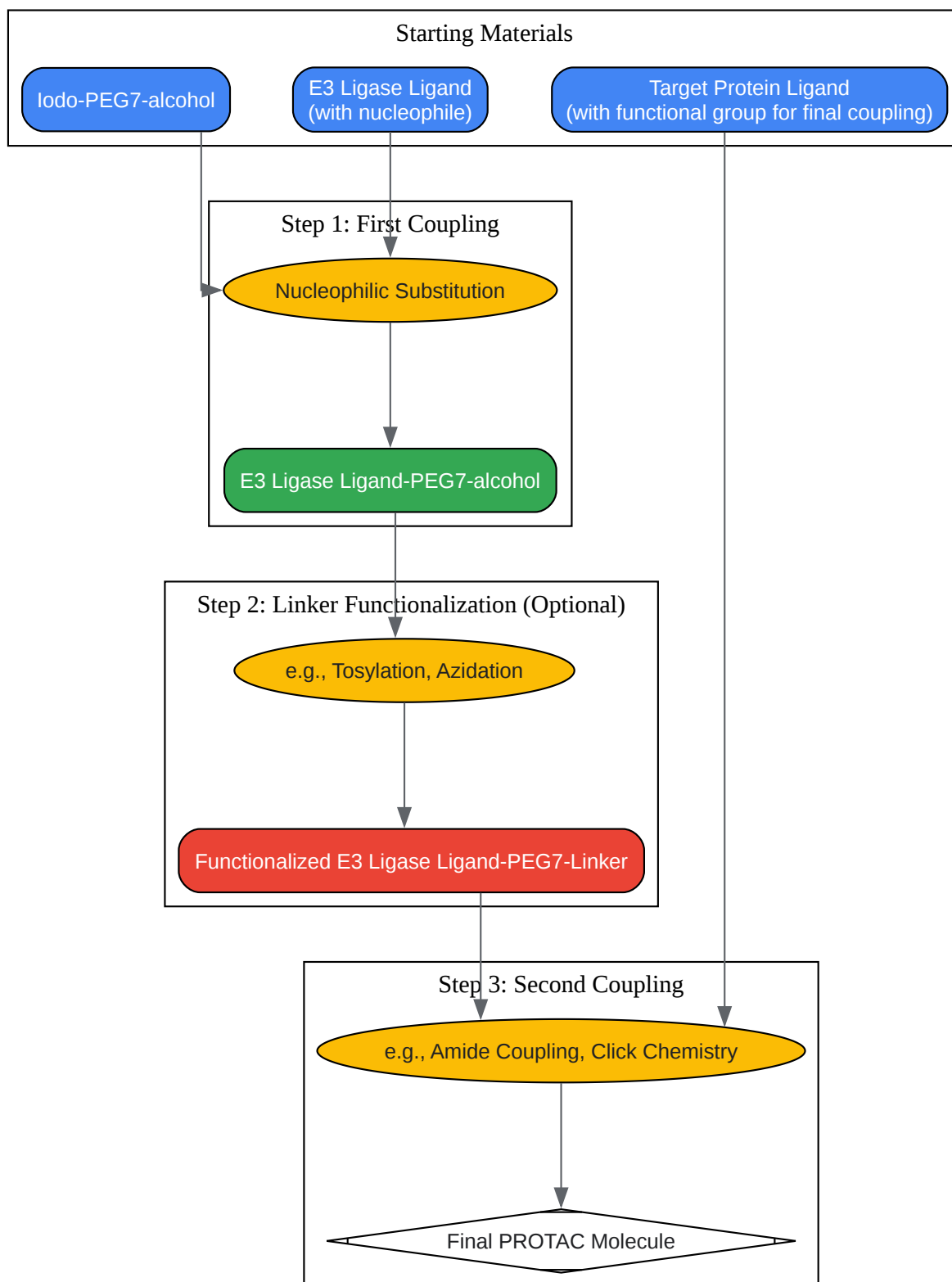
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Applications in PROTAC Synthesis and Targeted Protein Degradation

The primary utility of **Iodo-PEG7-alcohol** is in the construction of PROTACs. The terminal iodide serves as a reactive handle for nucleophilic substitution, allowing for the attachment of either the E3 ligase ligand or the target protein binder. The terminal alcohol can be further functionalized, for example, by conversion to an azide or an alkyne for use in click chemistry, or to a carboxylic acid for amide bond formation. The hydrophilic PEG7 linker is crucial for maintaining the solubility of the often large and hydrophobic PROTAC molecule, which is essential for cell permeability and favorable in vivo pharmacokinetics.[\[8\]](#)[\[9\]](#)[\[10\]](#)

PROTAC Synthesis Workflow

The synthesis of a PROTAC using **Iodo-PEG7-alcohol** typically involves a multi-step process where the linker is sequentially coupled to the two different ligands. The following diagram illustrates a generalized workflow.

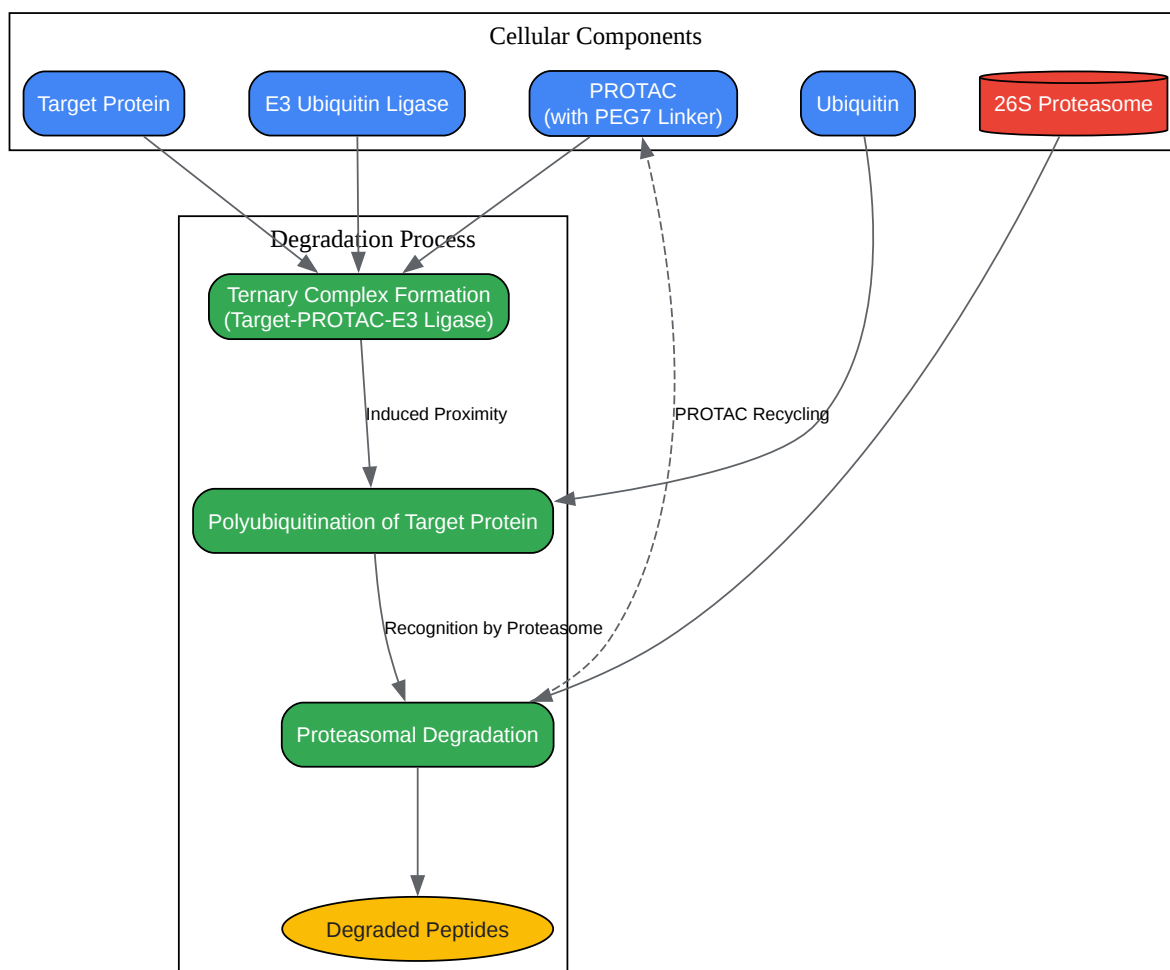


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Caption: Generalized workflow for the synthesis of a PROTAC using **Iodo-PEG7-alcohol** as a linker.

Targeted Protein Degradation Signaling Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The hydrophilic linker, such as that derived from **Iodo-PEG7-alcohol**, plays a critical role in enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.



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Caption: The role of a PROTAC with a hydrophilic linker in the targeted protein degradation pathway.

Conclusion

Iodo-PEG7-alcohol is a key enabling molecule for the development of advanced therapeutics, particularly in the realm of targeted protein degradation. Its well-defined structure, coupled with the significant hydrophilicity imparted by the seven-unit PEG chain, addresses the critical challenge of solubility and bioavailability for large and complex molecules like PROTACs. The synthetic accessibility and reactive handles of **Iodo-PEG7-alcohol** make it a versatile tool for researchers and drug developers. While specific experimental data for this exact molecule remains limited in publicly accessible literature, its properties and behavior can be confidently predicted based on the extensive knowledge of PEG chemistry. Future work in this area will likely focus on the precise quantification of its physicochemical properties and the exploration of its utility in an even broader range of bioconjugation applications.

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